molecular formula C12H14N2Si B8651982 5-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine

5-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8651982
M. Wt: 214.34 g/mol
InChI Key: VMIWLCCYSSYPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C12H14N2Si and its molecular weight is 214.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H14N2Si

Molecular Weight

214.34 g/mol

IUPAC Name

trimethyl-[2-(1H-pyrrolo[2,3-b]pyridin-5-yl)ethynyl]silane

InChI

InChI=1S/C12H14N2Si/c1-15(2,3)7-5-10-8-11-4-6-13-12(11)14-9-10/h4,6,8-9H,1-3H3,(H,13,14)

InChI Key

VMIWLCCYSSYPIE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CN=C2C(=C1)C=CN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Iodo-1H-pyrrolo[2,3-b]pyridine (24, 0.303 g, 1.22 mmol), (trimethylsilyl)acetylene (25, 0.210 mL, 1.46 mmol), bis(triphenylphosphine)palladium(II) chloride (0.039 g, 0.055 mmol), and copper(I) iodide (0.0019 g, 0.010 mmol) were dissolved in triethylamine (19 mL, 0.14 mol) under an atmosphere of nitrogen. The resulting mixture was heated to 60° C. and stirred under an atmosphere of nitrogen for 16 hours. The triethylamine was removed under vacuum, 30 mL of water was added to the residue, and it was extracted with 2×20 mL with ether. The combined organic layers were washed with brine and dried over sodium sulfate. Solids were filtered out and the filtrate was concentrated under vacuum. The crude material was purified by silica gel flash chromatography, eluting with ethyl acetate and dichloromethane. The appropriate fractions were combined and the solvents removed under vacuum to provide the desired compound as a solid (26, 0.237 g). MS (ESI) [M+H+]+=215.3.
Quantity
0.303 g
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
0.039 g
Type
catalyst
Reaction Step One
Quantity
0.0019 g
Type
catalyst
Reaction Step One

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